molecular formula C5H9ClFNO2 B1400768 (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride CAS No. 1001354-51-3

(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B1400768
CAS RN: 1001354-51-3
M. Wt: 169.58 g/mol
InChI Key: UCWWFZQRLUCRFQ-MMALYQPHSA-N
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Description

“(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C5H10ClNO3 . It is a derivative of pyrrolidine, a cyclic amine, with a fluorine atom and a carboxylic acid group attached to the ring . The compound is a solid at room temperature .


Synthesis Analysis

While specific synthesis methods for “(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride” were not found, similar compounds have been synthesized using various methods . For example, (2S,5S)-5-Hydroxypipecolic acid hydrochloride was synthesized using asymmetric reduction of ketone using (S)-CBS oxazaborolidine and commercially available methyl pyroglutamate as a starting material . Another method involved the Mitsunobu reaction of triphenylphosphine and alcohol to change the configuration of (2S,4R)-4-hydroxyproline .


Molecular Structure Analysis

The molecular structure of “(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride” can be represented by the InChI code 1S/C5H9NO3.ClH/c7-3-1-4(5(8)9)6-2-3;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4-;/m0./s1 . This indicates that the compound has a pyrrolidine ring with a fluorine atom and a carboxylic acid group attached to it .


Physical And Chemical Properties Analysis

“(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride” is a solid at room temperature . It has a molecular weight of 167.59 g/mol . The compound has 4 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

Bioimaging

The compound has potential applications in bioimaging. For instance, its derivatives can be used as tracers in positron emission tomography (PET) for imaging gliomas . The fluorine-18 labeled analogs can penetrate the blood-brain barrier and provide high-contrast images of brain tumors.

Biomolecular NMR Studies

Fluorinated compounds are excellent probes in 19F NMR due to the high sensitivity of fluorine nuclei(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid HCl can be incorporated into biomolecules to study their structure and dynamics in solution .

Synthetic Methodology Development

This compound is also used in the development of new synthetic methodologies. For example, it can be involved in Mitsunobu reactions, which are widely used in the synthesis of various organic compounds, including natural products and pharmaceuticals .

properties

IUPAC Name

(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2H2,(H,8,9);1H/t3-,4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWWFZQRLUCRFQ-MMALYQPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride
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